Pyrophen

描述

Pyrophen is a natural product first isolated from the fungus Aspergillus niger in 1990 It is known for its antifungal properties, particularly against Candida albicans

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of pyrophen has been achieved through a six-step process starting from commercially available N-Boc amino acids. Key steps in this synthesis include a vinylogous Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring. The overall yield of this synthetic route ranges from 15% to 25% .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Aspergillus niger strains under controlled conditions. The fungus is grown in a nutrient-rich medium, and this compound is extracted from the culture using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

化学反应分析

Reaction Mechanism and Computational Analysis

The formation of Pyrophen’s α-pyrone core follows a concerted cyclization mechanism , as supported by computational studies using the united reaction valley approach (URVA) :

-

Reaction phases : The process involves a preparation phase (reactant alignment), transition state phase (bond rearrangement), and product adjustment phase (stabilization of the pyrone ring) .

-

Curvature analysis : Peaks in the reaction path curvature correlate with electronic reorganization during ring closure .

Stability and Reactivity

This compound’s α-pyrone system shows sensitivity to:

-

pH changes : Hydrolysis under acidic/basic conditions leads to ring opening, forming linear ketones .

-

Thermal stress : Decomposition above 150°C generates phenolic byproducts .

Optimization of Synthetic Conditions

Design of Experiments (DoE) methodologies highlight critical factors for maximizing this compound yield :

| Factor | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 50–70°C | ↑ yield with higher temps |

| Residence time | 2–3.5 min | Prolonged time ↑ purity |

| Solvent polarity | Moderate (e.g., DMF) | Enhances cyclization |

Replicate experiments under center-point conditions (e.g., 60°C, 2.75 min) confirmed reproducibility .

Functionalization and Derivatives

This compound’s acetamido-phenylethyl side chain allows for targeted modifications:

-

Hydrogenation : Reduces the pyrone ring to a dihydro derivative, altering electronic properties .

-

Acid hydrolysis : Cleaves the acetamido group, yielding a free amine for further coupling reactions .

Challenges in Scale-Up

Key obstacles include:

-

Epimerization risk : Basic conditions during synthesis may lead to stereochemical instability .

-

Explosive intermediates : Azide-containing precursors require careful handling .

This compound’s chemical profile underscores its versatility in organic synthesis while demanding precise control over reaction parameters. Advances in computational modeling and DoE-driven optimization continue to refine its synthetic accessibility .

科学研究应用

Key Findings

- In vitro studies demonstrated that pyrophen reduced the viability of T47D cells with an IC50 value of 9.2 µg/mL and MCF-7 cells at 70.57 µg/mL .

- When combined with Dox, this compound increased the S phase population in T47D cells and enhanced cell death in MCF-7 cells, indicating its potential to improve chemotherapeutic efficacy .

| Cell Line | IC50 (µg/mL) | Effect with Dox |

|---|---|---|

| T47D | 9.2 | Increased S phase population |

| MCF-7 | 70.57 | Enhanced cell death |

Antifungal Activity

Recent studies have also explored this compound's antifungal properties against various strains of fungi, including Candida species. The compound has shown promising results in inhibiting fungal growth, making it a candidate for further development in antifungal therapies.

Research Insights

- This compound was isolated from Aspergillus species and demonstrated effective antifungal activity with minimal cytotoxicity to human cells .

- The minimum inhibitory concentration (MIC) values for this compound against Candida strains were reported to be competitive with existing antifungal treatments .

Synthesis and Structural Studies

The synthesis of this compound has been explored through various chemical methodologies, enhancing its availability for research and therapeutic applications.

Synthetic Approaches

- Total synthesis strategies have been developed to create this compound and related compounds from commercially available amino acids. This approach facilitates the production of this compound for extensive biological testing and application .

Case Study 1: Breast Cancer Treatment

In a controlled study examining the effects of this compound in combination with Dox on breast cancer cell lines:

- Objective : To evaluate the cytotoxic effects and potential synergistic action.

- Methodology : Cell viability assays and flow cytometry were employed to assess apoptosis and cell cycle distribution.

- Results : The combination treatment showed a significant reduction in cell viability compared to Dox alone, suggesting that this compound enhances the efficacy of conventional chemotherapy .

Case Study 2: Antifungal Efficacy

A study focusing on the antifungal properties of this compound involved:

作用机制

Pyrophen exerts its antifungal effects by inhibiting the growth of fungal cells. It targets key enzymes involved in the biosynthesis of fungal cell walls, disrupting their integrity and leading to cell death. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes .

相似化合物的比较

Similar Compounds

- Rubrofusarin B

- Fonsecin

- Fonsecin B

- Aurasperone A

- Aurasperone B

- Aurasperone C

- Aurasperone F

Uniqueness

Pyrophen is unique among its analogs due to its specific antifungal activity against Candida albicans. While other similar compounds also exhibit bioactivity, this compound’s structure and mode of action make it particularly effective against this fungal pathogen .

生物活性

Pyrophen is a naturally occurring compound, specifically an amino acid-pyrone derivative, primarily isolated from various species of the fungus Aspergillus, including Aspergillus niger and Aspergillus fumigatus. Its biological activity has garnered attention due to its potential anticancer properties, particularly in breast cancer cell lines. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and potential as an adjuvant in chemotherapy.

Chemical Structure

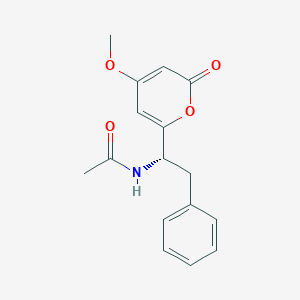

This compound is chemically characterized as 4-methoxy-6-(1'-acetamido-2'-phenylethyl)-2H-pyran-2-one. Its structure plays a crucial role in its biological interactions and efficacy against cancer cells.

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for this compound against different cell types:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| T47D | 9.2 | Induces S-phase arrest |

| MCF-7 | 70.57 | Reduces viability in a dose-dependent manner |

| Vero (non-cancer) | 109 | Lower toxicity compared to cancer cells |

Studies have shown that this compound can inhibit the growth of T47D breast cancer cells with an IC50 value of 9.2 µg/mL, indicating strong anticancer activity. In contrast, it exhibits significantly lower toxicity towards Vero cells, which are non-cancerous, with an IC50 of 109 µg/mL .

Cell Cycle Modulation

This compound's interaction with the cell cycle is notable. In T47D cells, treatment with this compound at concentrations around 400 ng/mL led to S-phase arrest, suggesting that it interferes with DNA synthesis processes essential for cell division . Conversely, in MCF-7 cells, this compound treatment resulted in an accumulation of cells in the G2/M phase when combined with doxorubicin (Dox), indicating a shift in the regulatory mechanisms governing cell cycle progression .

Synergistic Effects with Chemotherapy

Recent investigations have explored this compound's potential as an adjuvant to existing chemotherapeutic agents like Dox. The combination therapy showed varying results depending on the cell line:

- T47D Cells : this compound did not significantly reduce the viability of Dox-treated T47D cells at lower concentrations but displayed a notable effect at higher concentrations, indicating a complex interaction that may enhance Dox's efficacy through modulation of cell cycle phases .

- MCF-7 Cells : A synergistic effect was observed when this compound was administered alongside Dox, leading to increased apoptosis and cell death. This suggests that this compound may enhance the therapeutic index of Dox by promoting apoptotic pathways in MCF-7 cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on T47D and MCF-7 Cells :

- Isolation from Endophytic Fungi :

- Total Synthesis and Bioactivity :

属性

IUPAC Name |

N-[(1S)-1-(4-methoxy-6-oxopyran-2-yl)-2-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-11(18)17-14(8-12-6-4-3-5-7-12)15-9-13(20-2)10-16(19)21-15/h3-7,9-10,14H,8H2,1-2H3,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMQMACUYWGDOJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C2=CC(=CC(=O)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156940 | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131190-56-2 | |

| Record name | Pyrophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131190562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-1-(4-methoxy-2-oxo-2H-pyran-6-yl)-2-phenylethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is pyrophen and where is it found?

A1: this compound is a natural product belonging to the α-pyrone family. It was first isolated from the fungus Aspergillus niger []. It has since been found in various Aspergillus species [, , , , , , , , , , , ] and even a strain of Bacillus methylotrophicus [].

Q2: What is the chemical structure of this compound?

A2: this compound is a 4-methoxy-2-pyrone derivative of L-phenylalanine []. Its chemical structure consists of a pyrone ring core with a methoxy group at the 4-position and a phenylacetamide side chain at the 6-position [, ].

Q3: What is the molecular formula and molecular weight of this compound?

A3: The molecular formula of this compound is C14H15NO4, and its molecular weight is 261.27 g/mol [, ].

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, COSY, DEPT, HMQC, HMBC, and mass spectrometry (LC-MS, EI, ESI, HRESI) [, , , , , , ].

Q5: How is this compound biosynthesized?

A5: this compound biosynthesis involves a nonribosomal peptide synthetase (NRPS)-nonreducing polyketide synthase (NRPKS) hybrid enzyme (AnATPKS) found in Aspergillus niger []. This unique enzyme utilizes L-phenylalanine and other substituted phenylalanine analogues to construct the molecule [].

Q6: Can this compound be chemically synthesized?

A6: Yes, the first total synthesis of this compound has been achieved. The six-step synthesis utilizes commercially available N-Boc amino acids and features a Claisen condensation for fragment coupling and a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring [].

Q7: What biological activities have been reported for this compound?

A7: this compound has shown promising anticancer activity, particularly against breast cancer cells [, ]. Additionally, it exhibits antimicrobial activity against a range of human, plant, and fish pathogens, including Candida parapsilosis [, ].

Q8: Are there any studies on the structure-activity relationship (SAR) of this compound?

A9: While detailed SAR studies are limited, research has shown that the AnATPKS enzyme involved in this compound biosynthesis exhibits promiscuity towards substituted phenylalanine analogues []. This suggests that modifications to the phenylacetamide side chain could potentially influence the activity and selectivity of this compound analogues.

Q9: Have any this compound analogues been synthesized or isolated?

A10: By utilizing precursor feeding and heterologous expression of the AnATPKS enzyme and an associated O-methyltransferase (AnOMT), researchers have successfully generated a library of substituted this compound analogues []. This opens up possibilities for exploring the SAR of this compound and developing more potent and selective derivatives.

Q10: What is known about the stability and formulation of this compound?

A10: Currently, there is limited information available regarding the stability of this compound under various conditions or specific formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q11: Have there been any studies on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A11: To date, no studies have been published focusing on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of this compound.

Q12: Are there any known toxicity or safety concerns associated with this compound?

A14: Although some data exists on its in vitro cytotoxicity [, ], comprehensive toxicological studies are lacking. Further research is needed to establish the safety profile of this compound and determine its potential for adverse effects.

Q13: What analytical methods are used to detect and quantify this compound?

A15: this compound can be detected and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) with PDA detection [] and liquid chromatography-mass spectrometry (LC-MS) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。